molecular formula C11H12Cl2N2 B599095 4-(4-Pyridyl)aniline dihydrochloride CAS No. 1197193-38-6

4-(4-Pyridyl)aniline dihydrochloride

Cat. No.: B599095
CAS No.: 1197193-38-6
M. Wt: 243.131
InChI Key: CFNGVKLTESTAAV-UHFFFAOYSA-N
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Description

4-(4-Pyridyl)aniline dihydrochloride is a chemical compound with the molecular formula C11H11Cl2N3. It is a derivative of aniline, where the aniline moiety is substituted with a pyridyl group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyridyl)aniline dihydrochloride typically involves the following steps:

    Formation of 4-(4-Pyridyl)aniline: This is achieved by reacting 4-aminopyridine with benzaldehyde under specific conditions to form 4-(4-pyridyl)aniline.

    Conversion to Dihydrochloride Salt: The 4-(4-pyridyl)aniline is then reacted with hydrochloric acid to form the dihydrochloride salt. This step ensures the compound is in a stable and usable form.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Pyridyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The pyridyl and aniline moieties can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(4-Pyridyl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Pyridyl)aniline dihydrochloride involves its interaction with specific molecular targets. The pyridyl and aniline groups can interact with various enzymes and receptors, influencing their activity. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A related compound with similar structural features but different functional properties.

    4-(4-Pyridyl)benzenamine: Another similar compound with a pyridyl group attached to a benzene ring.

Uniqueness

4-(4-Pyridyl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Biological Activity

4-(4-Pyridyl)aniline dihydrochloride, with the chemical formula C11H12Cl2N2, is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12Cl2N2
  • Molecular Weight : 243.132 g/mol
  • CAS Number : 1197193-38-6

The compound is characterized by a pyridyl group attached to an aniline moiety, which influences its interaction with biological targets.

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. The pyridyl and aniline groups allow the compound to act as either an inhibitor or an activator in biochemical pathways. It has shown potential in modulating enzyme activities that are crucial in cellular signaling and metabolic processes.

Anticancer Properties

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, a series of related compounds, including those with similar structures, have been evaluated for their efficacy against breast cancer cell lines such as T47D. These studies revealed that certain derivatives could significantly inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Enzyme Interaction Studies

This compound has been investigated for its role as a ligand in binding studies. The interactions with specific enzymes suggest that it may function as a competitive inhibitor in certain pathways, potentially providing insights into drug design for conditions like cancer and other diseases where enzyme regulation is crucial .

Case Studies

  • Apoptosis Induction :
    • A study identified that derivatives of 4-anilino-2-(2-pyridyl)pyrimidines exhibited potent apoptotic effects on T47D cells, with some compounds achieving an EC50 value as low as 18 nM .
    • The structure-activity relationship (SAR) indicated that modifications at the meta-position of the anilino ring significantly enhanced biological activity.
  • Inhibition of Tubulin Polymerization :
    • Certain compounds related to this compound were shown to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition was quantified with an IC50 value of less than 0.5 µM for highly active derivatives .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameActivity TypeEC50/IC50 ValuesTarget Cells
This compoundApoptosis InductionNot specifiedT47D (breast cancer)
4-(3-methoxyanilino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidineApoptosis InductionEC50 = 18 nMT47D (breast cancer)
5-FluorouracilChemotherapyNot specifiedVarious cancer types

Applications in Research

The compound is utilized in various scientific fields:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Biochemistry : In studies focusing on enzyme interactions and signaling pathways.
  • Material Science : Investigated for its potential use in synthesizing novel materials due to its unique chemical properties .

Properties

IUPAC Name

4-pyridin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNGVKLTESTAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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